REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8](OS(C(F)(F)F)(=O)=O)=[CH:7][CH:6]=1.[CH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22][C:21]=1B(O)O.[F-].[Cs+]>C(COC)OC>[CH:28]1[C:29]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:25]=[CH:26][C:27]=1[C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:2])=[O:19])=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
Tetrakis triphenyphosphine palladium
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
447 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)=O
|
Name
|
|
Quantity
|
286 mg
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)B(O)O
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
The reaction was then diluted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with water, 1M sodium hydroxide, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on a Biotage Flash 40S column
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |